molecular formula C11H21NO2 B118906 Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) CAS No. 158300-08-4

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI)

Cat. No. B118906
CAS RN: 158300-08-4
M. Wt: 199.29 g/mol
InChI Key: YLHOUQYHGGRZBH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI), commonly known as Isopropenyl methylcarbamate (IPMC), is a carbamate insecticide that is widely used in agriculture and public health programs. IPMC is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. The chemical formula for IPMC is C9H17NO2, and its molecular weight is 171.24 g/mol.

Mechanism of Action

The mechanism of action of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the inhibition of AChE, which leads to the accumulation of acetylcholine at the synapse and the overstimulation of the nervous system. This results in the disruption of normal physiological processes, including muscle contraction, respiration, and heart function. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is highly toxic to insects and other arthropods, but it can also affect non-target organisms, including humans and other mammals.
Biochemical and Physiological Effects:
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can cause a range of biochemical and physiological effects in organisms that are exposed to it. These effects include the inhibition of AChE activity, the accumulation of acetylcholine at the synapse, the overstimulation of the nervous system, and the disruption of normal physiological processes. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can also cause oxidative stress, DNA damage, and apoptosis in cells, leading to tissue damage and organ dysfunction.

Advantages and Limitations for Lab Experiments

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages and limitations for use in laboratory experiments. Its insecticidal properties make it a useful tool for studying the nervous system and the effects of AChE inhibition. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can also be used to test the efficacy of other insecticides and to develop new insecticide formulations. However, Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is highly toxic and can pose a risk to researchers and other laboratory personnel. Careful handling and disposal procedures are necessary to prevent exposure and contamination.

Future Directions

There are several future directions for research on Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) and its applications. One area of research is the development of safer and more effective insecticides that target specific pests and minimize the risk to non-target organisms. Another area of research is the investigation of the biochemical and physiological effects of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) on different organisms and the development of new therapies for Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) poisoning. Additionally, research is needed to understand the environmental fate and transport of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) and its potential impact on ecosystems and human health.

Synthesis Methods

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can be synthesized by the reaction of isopropenyl alcohol and methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and a pressure of 1-2 atm. The yield of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can be improved by using a higher concentration of reactants, a longer reaction time, and a better catalyst.

Scientific Research Applications

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been extensively studied for its insecticidal properties and its mechanism of action. It is known to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is essential for the normal functioning of the nervous system. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) binds to the active site of AChE and prevents the hydrolysis of acetylcholine, leading to the accumulation of acetylcholine at the synapse and the overstimulation of the nervous system.

properties

CAS RN

158300-08-4

Product Name

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI)

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-methylpent-3-en-2-yl]carbamate

InChI

InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)/t9-/m1/s1

InChI Key

YLHOUQYHGGRZBH-SECBINFHSA-N

Isomeric SMILES

C[C@H](C=C(C)C)NC(=O)OC(C)(C)C

SMILES

CC(C=C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C=C(C)C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI)

Origin of Product

United States

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